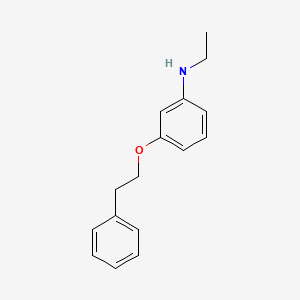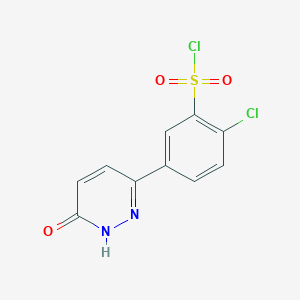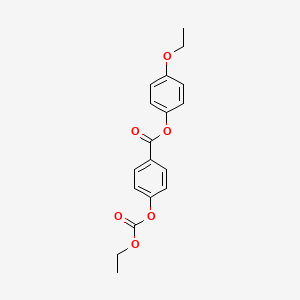![molecular formula C11H12N4OS B1437243 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide CAS No. 1199215-56-9](/img/structure/B1437243.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide
Übersicht
Beschreibung
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with standard inhibitors, and it was found to have high activity against the enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 194–196°C . Its 1H NMR spectrum shows various signals corresponding to different functional groups .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Compounds with the 1,3,4-thiadiazole structure, such as N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide, have shown good antifungal activities . For instance, some compounds have exhibited higher bioactivities against Phytophthora infestans, with EC50 values lower than that of Dimethomorph .
Antibacterial Applications
These compounds have also demonstrated moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . In addition, they have shown high activity to control the growth of pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa .
Anticancer Applications
The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents . These compounds have antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .
Use in Synthesis of Novel Derivatives
1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . This shows the potential of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide in the synthesis of novel compounds.
Use in Film Dressings
New polymers synthesized via linking chitosan with 1,3,4-thiadiazole compounds have been used to form film dressings . These film dressings have transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range .
Antioxidant Applications
1,3,4-thiadiazole compounds have also shown antioxidant activities . This makes them potentially useful in the development of treatments for diseases caused by oxidative stress.
Wirkmechanismus
The compound’s mechanism of action is related to its ability to inhibit the urease enzyme . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The inhibition of urease is an efficient way for the treatment of infections caused by certain bacteria .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c12-11-15-14-9(17-11)6-7-13-10(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXWMJQOBZJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
